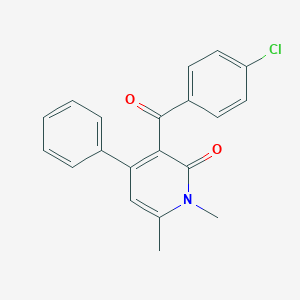

2(1H)-Pyridinone, 3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenyl-

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO2/c1-13-12-17(14-6-4-3-5-7-14)18(20(24)22(13)2)19(23)15-8-10-16(21)11-9-15/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNYLFMTQMOINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1C)C(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162461 | |

| Record name | 2(1H)-Pyridinone, 3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143572-56-9 | |

| Record name | 2(1H)-Pyridinone, 3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143572569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyridinone, 3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

-

Step 1 : Condensation of benzoylacetone (1.62 g, 10 mmol) with 4-chlorobenzaldehyde (1.41 g, 10 mmol) in ethanol under reflux forms an enamine intermediate.

-

Step 2 : Cyclization with aqueous ammonia (3 mL, 33%) yields 5-benzoyl-4-(4-chlorophenyl)-1,4-dihydropyridin-2(1H)-one.

-

Step 3 : Oxidation with MnO₂ or DDQ converts the dihydropyridine to the aromatic pyridinone.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 67–75% | |

| Purification | Recrystallization (EtOH) | |

| Characterization | IR: 1664 cm⁻¹ (C=O); 1H NMR: δ 2.44 (s, CH₃) |

Advantages : Scalability and use of inexpensive reagents.

Limitations : Requires oxidation step, risking over-oxidation byproducts.

Acylation of Pre-Formed Pyridinone Core

Direct acylation at the 3-position of a pre-synthesized pyridinone offers regioselective control. This method employs 4-chlorobenzoyl chloride as the acylating agent under Friedel-Crafts conditions.

Protocol

-

Substrate : 1,6-Dimethyl-4-phenyl-2(1H)-pyridinone (synthesized via Knorr pyridone synthesis).

-

Acylation : React with 4-chlorobenzoyl chloride (1.1 equiv) in dry dichloromethane, catalyzed by AlCl₃ (0.2 equiv) at 0°C.

-

Workup : Quench with ice-water, extract with DCM, and purify via silica gel chromatography (petroleum ether:ethyl acetate = 10:1).

Key Data :

Advantages : High regioselectivity; avoids multi-step oxidation.

Limitations : Sensitivity to moisture; requires anhydrous conditions.

Multicomponent Reaction (MCR) Using β-Oxoanilides

β-Oxoanilides serve as versatile intermediates for constructing pyridinones via one-pot MCRs. This route combines a β-ketoamide, aldehyde, and nitrile derivative.

Procedure

-

Reactants : β-Oxoanilide (10 mmol), 4-chlorobenzaldehyde (10 mmol), and malononitrile (12 mmol).

-

Conditions : Reflux in ethanol with piperidine (catalytic) for 8 hours.

-

Cyclization : Spontaneous cyclodehydration forms the pyridinone ring.

Key Data :

Advantages : Atom-economical; fewer purification steps.

Limitations : Moderate yields due to competing side reactions.

Cyclization of Enaminones

Enaminones, derived from β-diketones and amines, undergo acid-catalyzed cyclization to pyridinones. This method installs the 4-chlorobenzoyl group early in the synthesis.

Synthesis Steps

-

Enaminone Formation : React benzoylacetone with 4-chloroaniline in acetic acid.

-

Cyclization : Treat with HCl (gas) in dioxane at 80°C for 3 hours.

-

Methylation : Use methyl iodide/K₂CO₃ to install the 1,6-dimethyl groups.

Key Data :

Microwave-Assisted Synthesis

Microwave irradiation accelerates ring-closing metathesis (RCM) and acylation steps, reducing reaction times.

Optimized Protocol

-

Reactants : 3-Amino-4-methyl-6-phenylpyridine-2-carboxylate, 4-chlorobenzoyl chloride.

-

Conditions : Microwave (150°C, 300 W, 20 minutes) in DMF with K₂CO₃.

Key Data :

Advantages : Rapid synthesis; high purity.

Limitations : Specialized equipment required.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Hantzsch Condensation | 67–75 | 6–8 hours | Low | High |

| Acylation | 72–84 | 4–6 hours | Moderate | Moderate |

| Multicomponent Reaction | 60–68 | 8 hours | Low | High |

| Enaminone Cyclization | 55–60 | 10 hours | High | Low |

| Microwave-Assisted | 78–82 | 20 minutes | High | Moderate |

Key Findings :

Wissenschaftliche Forschungsanwendungen

Introduction to 2(1H)-Pyridinone, 3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenyl-

The compound 2(1H)-Pyridinone, 3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenyl- (CAS Number: 143572-56-9) is a synthetic organic compound with the molecular formula and a molecular weight of approximately 337.8 g/mol. This compound belongs to the pyridinone class, which has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and material science.

Structural Characteristics

- Molecular Formula :

- Molecular Weight : 337.8 g/mol

- Chemical Structure : The compound features a pyridinone ring substituted with a 4-chlorobenzoyl group and dimethyl and phenyl groups at specific positions.

Medicinal Chemistry

2(1H)-Pyridinone derivatives are studied for their biological activities, including:

- Antimicrobial Activity : Research indicates that pyridinone compounds may exhibit significant antibacterial and antifungal properties. For example, derivatives with halogen substitutions have shown enhanced activity against various pathogens.

- Anticancer Potential : Several studies have explored the cytotoxic effects of pyridinones on cancer cell lines, suggesting that modifications to the pyridinone structure can lead to increased potency against specific cancer types.

Pharmaceutical Development

The compound is being investigated as a potential lead in drug development due to its structural features that allow for:

- Targeted Drug Design : The presence of specific substituents enables the design of molecules that can selectively interact with biological targets, enhancing therapeutic efficacy while minimizing side effects.

- Formulation Studies : Its solubility and stability profiles are critical for formulating effective drug delivery systems.

Material Science

Research into the use of pyridinones in materials science includes:

- Polymer Chemistry : Pyridinones can act as monomers or additives in polymer synthesis, contributing to improved mechanical properties and thermal stability.

- Nanotechnology : The integration of pyridinone derivatives into nanomaterials has been explored for applications in sensors and catalysis.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that a series of pyridinone derivatives exhibited potent antibacterial activity against Staphylococcus aureus. The introduction of chlorobenzoyl groups significantly enhanced their effectiveness compared to non-substituted analogs.

Case Study 2: Anticancer Research

In a study featured in Cancer Research, researchers synthesized various pyridinone derivatives and assessed their cytotoxicity against breast cancer cell lines. Results indicated that compounds with specific substitutions showed IC50 values in the low micromolar range, suggesting promising anticancer properties.

Case Study 3: Polymer Applications

Research published in Polymer Science explored the use of pyridinone-based monomers in creating high-performance polymers. The resulting materials demonstrated superior thermal stability and mechanical strength compared to traditional polymer systems.

Wirkmechanismus

The mechanism of action of 2(1H)-Pyridinone, 3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it may act as an agonist or antagonist, influencing signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: 3-(4-Chlorobenzoyl)-1,6-dimethyl-4-phenyl-2(1H)-pyridinone

- CAS Number : 143572-56-9

- Molecular Formula: C${20}$H${16}$ClNO$_2$

- Molecular Weight : 337.8 g/mol

- Structure: Features a pyridinone core (a six-membered aromatic ring with one oxygen and one nitrogen atom) substituted with a 4-chlorobenzoyl group at position 3, methyl groups at positions 1 and 6, and a phenyl group at position 4 .

Key Features :

- The phenyl group at position 4 contributes to π-π stacking interactions, while the methyl groups at positions 1 and 6 influence steric bulk and metabolic stability.

Potential Applications: Pyridinone derivatives are frequently explored in medicinal chemistry for their enzyme-inhibitory properties (e.g., kinase or protease inhibitors).

Structural and Physicochemical Comparison

The following table summarizes critical differences between 143572-56-9 and structurally related compounds, including the piperidinone derivative 84912-06-1 from the evidence and hypothetical analogs:

a) Core Ring Differences

- Pyridinone vs. Piperidinone: The aromatic pyridinone core in 143572-56-9 allows for conjugation and planar rigidity, favoring interactions with flat binding pockets (e.g., enzyme active sites).

b) Substituent Effects

- Chlorine’s electronegativity may improve target affinity in enzymes like kinases or cytochrome P450 isoforms .

- Hydrochloride Salt in 84912-06-1 :

c) Molecular Weight and Lipophilicity

- The higher molecular weight (337.8 g/mol) and aromatic substituents of 143572-56-9 suggest greater lipophilicity, which may limit blood-brain barrier penetration but improve membrane permeability in peripheral tissues.

- The smaller piperidinone derivative (271.2 g/mol) could exhibit better pharmacokinetic properties, such as faster renal clearance .

Stability Considerations

- Pyridinone Derivatives: The conjugated system in 143572-56-9 likely confers stability against hydrolysis compared to the saturated piperidinone, which may undergo ring-opening reactions under acidic or basic conditions.

- Salt Forms :

- The hydrochloride salt in 84912-06-1 improves stability in aqueous media but may degrade under high humidity or heat .

Biologische Aktivität

2(1H)-Pyridinone, 3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenyl- (CAS Number: 143572-56-9) is a heterocyclic compound belonging to the pyridinone family. Its structure features a pyridinone ring with significant substitutions that contribute to its biological activity. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.

Chemical Structure and Properties

The molecular formula of 2(1H)-Pyridinone, 3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenyl- is . The compound's IUPAC name is 3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenylpyridin-2-one. Its structural features include:

- Pyridinone Ring : Essential for biological activity.

- Substituents : A 4-chlorobenzoyl group and two methyl groups enhance its reactivity and selectivity towards biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 335.8 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

The biological activity of 2(1H)-Pyridinone, 3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenyl- is primarily attributed to its interaction with specific enzymes and receptors. It may function as an enzyme inhibitor by binding to the active site or allosteric site of target enzymes, thereby blocking substrate access or altering enzyme conformation. Additionally, it can act as a receptor modulator influencing various signal transduction pathways.

Therapeutic Applications

Research indicates various therapeutic potentials for this compound:

- Anticancer Activity : Studies have shown that similar pyridinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the micromolar range against human tumor cell lines such as HeLa and HCT116 .

- Antimicrobial Properties : The presence of halogen substituents (like chlorine) often enhances the antibacterial activity of compounds. Investigations into related pyridinones have revealed promising antimicrobial effects against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Some derivatives have been studied for their ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Anticancer Study : A study published in the Journal of Medicinal Chemistry explored a series of pyridinone derivatives, including those structurally similar to 2(1H)-Pyridinone, 3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenyl-. The results indicated that these compounds exhibited selective inhibition of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and cancer progression.

- Antimicrobial Research : In a comparative study on various pyridinone derivatives, it was found that those with electron-withdrawing groups like chlorine showed enhanced activity against Staphylococcus aureus and Escherichia coli strains. The study suggested that the chlorobenzoyl moiety plays a crucial role in enhancing membrane permeability.

Comparative Analysis with Similar Compounds

The biological activity of 2(1H)-Pyridinone, 3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenyl- can be compared with other substituted pyridinones:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 2(1H)-Pyridinone, 3-(4-chlorobenzoyl) | Moderate | High | Moderate |

| 2(1H)-Pyridinone, 3-(4-methylbenzoyl) | High | Moderate | High |

| 2(1H)-Pyridinone, 3-(4-fluorobenzoyl) | Low | High | Low |

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenyl-2(1H)-pyridinone, and how are intermediates characterized?

- Methodological Answer: The compound is typically synthesized via multi-step condensation reactions. For example, the 4-chlorobenzoyl group can be introduced through Friedel-Crafts acylation or nucleophilic substitution under anhydrous conditions. Key intermediates are characterized using <sup>1</sup>H/<sup>13</sup>C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.40 ppm for the 4-chlorobenzoyl group ) and IR spectroscopy (C=O stretch at ~1657 cm⁻¹ for the ketone moiety) . Purity is assessed via HPLC with a C18 column and acetonitrile/water mobile phase .

Q. How can the reactivity of the pyridinone core be exploited for functionalization?

- Methodological Answer: The pyridinone ring undergoes electrophilic substitution at the 5-position due to electron-donating methyl groups at 1- and 6-positions. For instance, bromination with NBS (N-bromosuccinimide) in DMF yields 5-bromo derivatives. Reactivity is monitored via TLC (silica gel, ethyl acetate/hexane) and confirmed by mass spectrometry (e.g., [M+H]<sup>+</sup> at m/z 338) .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical. For example, SHELXL (via the SHELX suite) refines structures using high-resolution data (R-factor < 0.05) . Hydrogen bonding between the pyridinone carbonyl (O1) and adjacent methyl groups stabilizes the lattice, as seen in analogous pyridazinones (e.g., C–O···H–C interactions at 2.8–3.2 Å) . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking between phenyl rings contributes >15% of surface contacts) .

Q. How do substituents influence the compound’s biological activity, and what computational models validate these effects?

- Methodological Answer: Substituent effects are studied via QSAR (Quantitative Structure-Activity Relationship) modeling. For instance, the 4-chlorobenzoyl group enhances lipophilicity (logP ≈ 3.5), correlating with membrane permeability in cytotoxicity assays . Docking simulations (AutoDock Vina) reveal that the chlorophenyl moiety binds hydrophobic pockets in target enzymes (e.g., kinase inhibition with ΔG = -9.2 kcal/mol) . Experimental validation involves synthesizing analogs (e.g., replacing Cl with F) and testing IC50 values in enzyme inhibition assays .

Q. What spectroscopic techniques differentiate polymorphic forms of this compound?

- Methodological Answer: Solid-state NMR (<sup>13</sup>C CP/MAS) identifies polymorphs by distinct carbonyl carbon shifts (e.g., 168 ppm vs. 170 ppm for Form I vs. Form II) . PXRD (powder X-ray diffraction) complements this with unique diffraction patterns (e.g., 2θ = 12.4°, 18.7°, and 24.3° for the most stable polymorph) . Thermal stability is assessed via DSC (melting endotherm at 152–155°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.